

Spectroscopic and Structural Elucidation of 3-(Benzylxy)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(Benzylxy)benzoic acid

Cat. No.: B047535

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **3-(Benzylxy)benzoic acid**, a valuable intermediate in organic synthesis and drug discovery. The following sections present its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural confirmation of **3-(Benzylxy)benzoic acid** relies on the comprehensive analysis of its spectroscopic signatures. The key data from ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Data

¹ H NMR (CDCl ₃ , 400 MHz)	¹³ C NMR (CDCl ₃ , 101 MHz)
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
10.5-12.0 (s, 1H, -COOH)	171.9 (-COOH)
7.82 (dt, J = 7.7, 1.3 Hz, 1H)	158.6 (C-O)
7.71 (t, J = 1.9 Hz, 1H)	136.3 (Ar-C)
7.30-7.50 (m, 6H)	130.8 (Ar-C)
7.23 (ddd, J = 8.3, 2.7, 1.0 Hz, 1H)	129.7 (Ar-CH)
5.15 (s, 2H, -CH ₂ -)	128.8 (Ar-CH)
128.4 (Ar-CH)	
127.6 (Ar-CH)	
123.1 (Ar-CH)	
115.9 (Ar-CH)	
70.4 (-CH ₂ -)	

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~3000 (broad)	O-H stretch (Carboxylic Acid)
1680-1710	C=O stretch (Carboxylic Acid)
1590, 1485, 1450	C=C stretch (Aromatic)
1200-1300	C-O stretch (Carboxylic Acid & Ether)
740, 695	C-H bend (Aromatic)

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols for obtaining the NMR and IR

spectra of **3-(BenzylOxy)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of **3-(BenzylOxy)benzoic acid** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz spectrometer. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms.

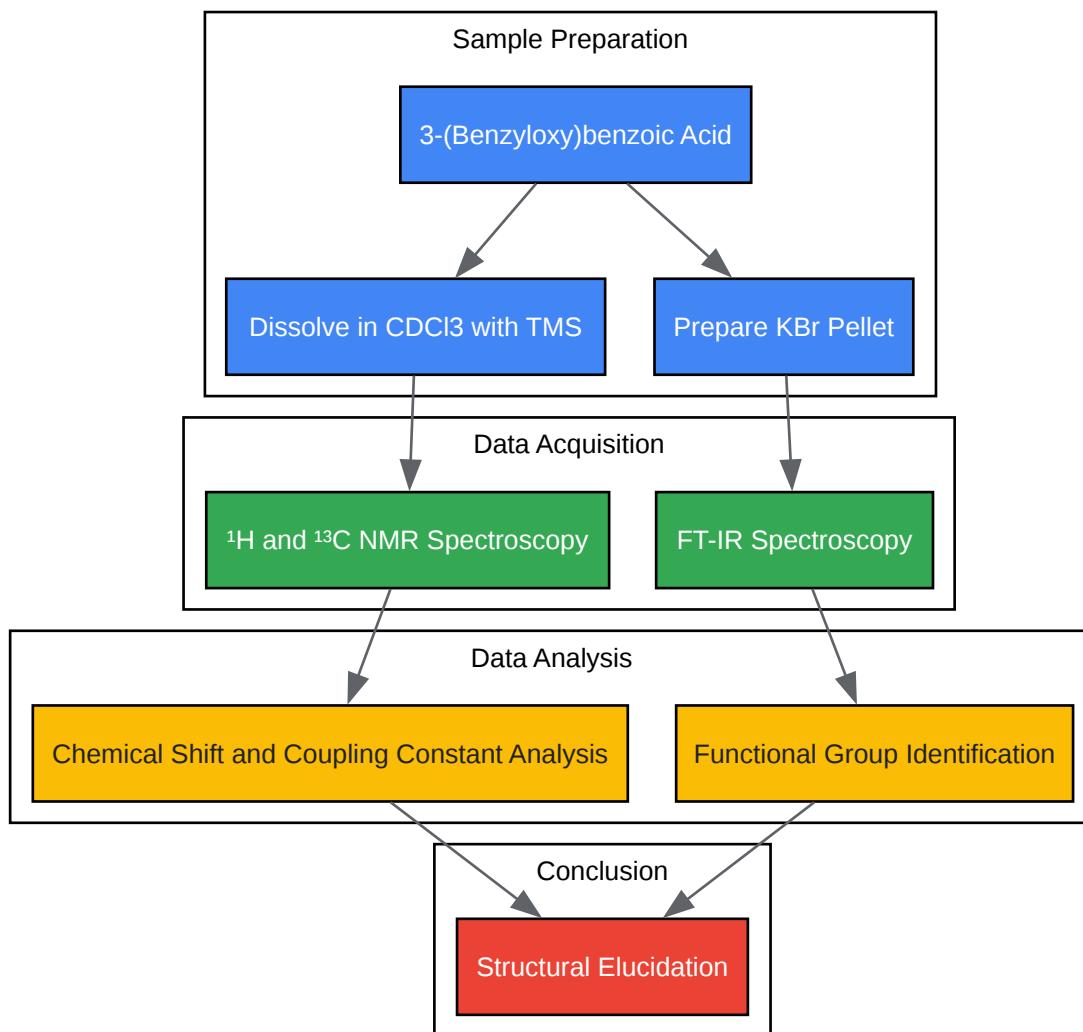
Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of solid **3-(BenzylOxy)benzoic acid** is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis for the spectroscopic characterization of **3-(BenzylOxy)benzoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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